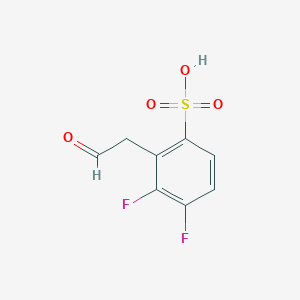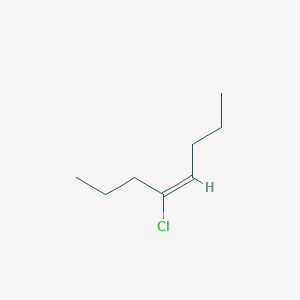
6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole is an organic compound belonging to the benzothiadiazole family This compound is characterized by the presence of a benzene ring fused with a thiadiazole ring, along with tert-butyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite . This reaction is followed by the introduction of tert-butyl and methyl groups through appropriate alkylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
作用機序
The mechanism of action of 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In medicinal applications, the compound may interact with cellular receptors or signaling pathways to exert its therapeutic effects.
類似化合物との比較
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and used in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another antioxidant with applications in rubber and plastic industries.
Uniqueness: 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole stands out due to its unique combination of tert-butyl and methyl substituents on the benzothiadiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
89209-05-2 |
|---|---|
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
6-tert-butyl-4-methyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C11H14N2S/c1-7-5-8(11(2,3)4)6-9-10(7)13-14-12-9/h5-6H,1-4H3 |
InChIキー |
IGPZFMXVWBJNFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=NSN=C12)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


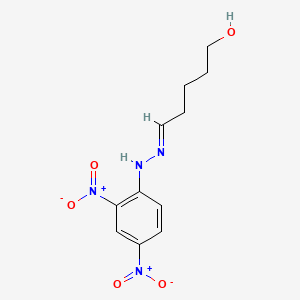
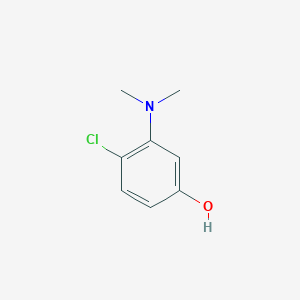
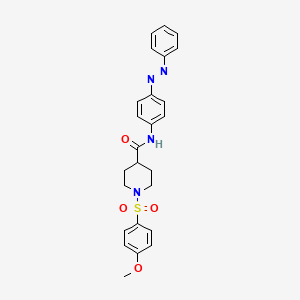
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)


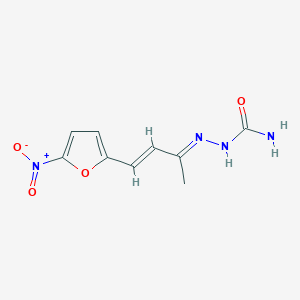

![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)
![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
